4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide
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Overview
Description
4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups attached to a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfamoyl group.
Halogenation: Introduction of the chloro and fluoro groups.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzoic acid
- 4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzylamine
Uniqueness
Compared to similar compounds, 4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C19H14ClFN2O3S |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H14ClFN2O3S/c20-17-10-9-13(19(24)22-16-8-4-5-14(21)12-16)11-18(17)27(25,26)23-15-6-2-1-3-7-15/h1-12,23H,(H,22,24) |
InChI Key |
IYHHDAZKIJBWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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